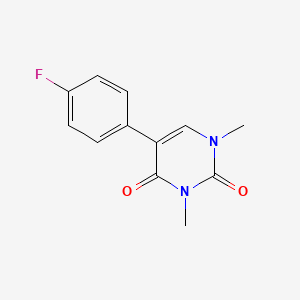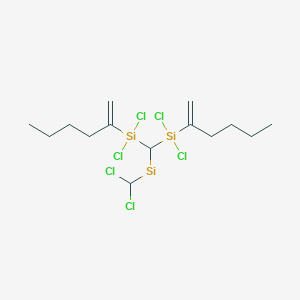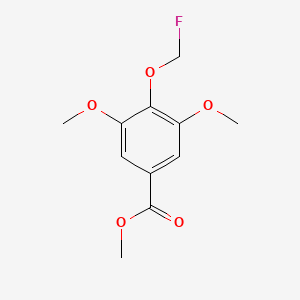![molecular formula C31H32GeSi B15160906 {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 849368-69-0](/img/structure/B15160906.png)
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is a complex organometallic compound that features both germanium and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane typically involves the reaction of 9H-fluorene derivatives with germanium and silicon reagents. One common method includes the use of Grignard reagents, where 9H-fluorene is first converted into a Grignard reagent, which then reacts with germanium and silicon halides under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium or silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
科学的研究の応用
Chemistry
In chemistry, {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
While specific biological and medical applications are less common, the compound’s unique structure and reactivity may be explored for potential use in drug delivery systems and as a probe for studying biological processes.
Industry
In industry, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings. Its ability to form stable films and coatings makes it valuable for protective and functional applications.
作用機序
The mechanism by which {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane exerts its effects involves interactions with molecular targets through its germanium and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications. The pathways involved may include electron transfer and coordination with other metal centers.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but differs in the functional groups attached to it.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with different substituents, used in organic electronics.
9H-Fluorene-9,9-dimethanol: A fluorene derivative with hydroxyl groups, used in polymer synthesis.
Uniqueness
The uniqueness of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane lies in its combination of germanium and silicon atoms within the same molecule This dual functionality provides unique electronic and structural properties that are not present in similar compounds
特性
CAS番号 |
849368-69-0 |
|---|---|
分子式 |
C31H32GeSi |
分子量 |
505.3 g/mol |
IUPAC名 |
[9-[9H-fluoren-9-yl(dimethyl)germyl]fluoren-9-yl]-trimethylsilane |
InChI |
InChI=1S/C31H32GeSi/c1-32(2,30-26-18-8-6-14-22(26)23-15-7-9-19-27(23)30)31(33(3,4)5)28-20-12-10-16-24(28)25-17-11-13-21-29(25)31/h6-21,30H,1-5H3 |
InChIキー |
HCIMANGFHAVHRM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)

![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)





![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)

![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
